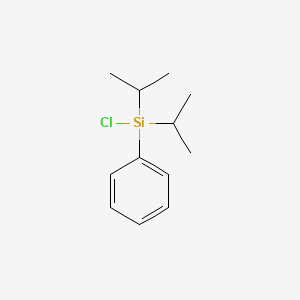

Silane, chlorobis(1-methylethyl)phenyl-

Description

Significance of Chlorosilanes in Modern Synthetic Methodology

Chlorosilanes are organosilicon compounds characterized by the presence of at least one silicon-chlorine (Si-Cl) bond. wikipedia.org This bond is highly reactive, making chlorosilanes key precursors and reagents in numerous chemical processes. wikipedia.org They are the fundamental building blocks for the synthesis of a wide variety of silicone polymers (polysiloxanes), which find applications in countless industrial and consumer products. wikipedia.orgelkem.com The production of these polymers relies on the hydrolysis of chlorosilanes, a reaction that forms stable siloxane (Si-O-Si) linkages. wikipedia.orgelkem.com

In the realm of organic synthesis, chlorosilanes are paramount for the introduction of silyl (B83357) groups into organic molecules. This process, known as silylation, is most frequently employed for the protection of sensitive functional groups, particularly alcohols. thermofisher.comlibretexts.org By converting a reactive hydroxyl group into a more stable silyl ether, chemists can perform reactions on other parts of a molecule without unintended side reactions. libretexts.orgtotal-synthesis.com The choice of substituents on the silicon atom of the chlorosilane allows for the fine-tuning of the stability of the resulting silyl ether, enabling selective protection and deprotection strategies in multi-step syntheses. thermofisher.com

Overview of Sterically Hindered Organosilanes in Chemical Research

The strategic use of steric bulk is a powerful concept in organic chemistry, and organosilanes are no exception. Sterically hindered organosilanes, which feature large, bulky substituents attached to the silicon atom, offer unique advantages in chemical synthesis. The increased steric demand of these reagents can lead to enhanced selectivity in their reactions. For instance, bulky silyl groups can be introduced selectively at less sterically congested positions in a molecule. fiveable.me

Furthermore, the stability of silyl ethers is significantly influenced by the steric bulk of the silyl group. gelest.com Larger substituents around the silicon atom impede the approach of reagents required for cleavage, thus making the silyl ether more robust and resistant to a wider range of reaction conditions. fiveable.me This differential stability is the cornerstone of orthogonal protection strategies, where multiple hydroxyl groups in a complex molecule can be protected with different silyl groups and then selectively deprotected at various stages of a synthesis. total-synthesis.com Common examples of sterically hindered silyl groups include tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). fiveable.menih.gov The choice among these and other bulky silyl groups allows chemists to tailor the stability of the protecting group to the specific demands of a synthetic route.

Contextualization of Silane (B1218182), chlorobis(1-methylethyl)phenyl- within Contemporary Organosilicon Chemistry

Within the diverse family of sterically hindered chlorosilanes, Silane, chlorobis(1-methylethyl)phenyl- (also known as chlorodiisopropylphenylsilane) has emerged as a valuable reagent in contemporary organosilicon chemistry. This compound features two isopropyl groups and a phenyl group attached to the silicon atom, which collectively impart a significant degree of steric hindrance. This structural feature places it within the category of bulky silylating agents, making it a useful tool for the protection of alcohols and other sensitive functional groups.

The diisopropylphenylsilyl (DIPPS) group, introduced by this reagent, offers a unique stability profile that can be exploited in complex synthetic endeavors. Its stability is generally greater than that of smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, yet it can be cleaved under specific conditions that may leave other, more robust silyl ethers intact. This intermediate stability allows for its integration into sophisticated, multi-step synthetic sequences requiring selective deprotection. Moreover, the presence of the phenyl group can influence the electronic properties of the silicon center and may play a role in directing the stereochemical outcome of certain reactions, making Silane, chlorobis(1-methylethyl)phenyl- a reagent of interest in the field of stereoselective synthesis.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Silane, chlorobis(1-methylethyl)phenyl- | Chlorodiisopropylphenylsilane | 65549-78-2 | C12H19ClSi | 226.82 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-phenyl-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClSi/c1-10(2)14(13,11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZAXPYMWIYDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=C1)(C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90521658 | |

| Record name | Chloro(phenyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65549-78-2 | |

| Record name | Chloro(phenyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Silane (B1218182), chlorobis(1-methylethyl)phenyl-

The synthesis of chlorodiisopropylphenylsilane has traditionally relied on well-established organometallic chemistry, primarily utilizing Grignard and organolithium reagents. Additionally, routes involving direct synthesis and subsequent halogenation are also pertinent.

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium)

The most prevalent methods for the formation of the silicon-carbon bonds in chlorodiisopropylphenylsilane involve the reaction of a silicon halide precursor with an appropriate organometallic reagent. Two main strategies are employed: the reaction of a phenyl-containing silicon halide with an isopropyl organometallic reagent, or the reaction of an isopropyl-containing silicon halide with a phenyl organometallic reagent.

Grignard Reagent-Based Synthesis:

A common approach involves the reaction of phenyltrichlorosilane (B1630512) with two equivalents of isopropylmagnesium chloride. The Grignard reagent, prepared from isopropyl chloride and magnesium metal, acts as a nucleophile, displacing two chloride ions from the silicon center.

Reaction Scheme: C₆H₅SiCl₃ + 2 (CH₃)₂CHMgCl → C₆H₅Si(CH(CH₃)₂)₂Cl + 2 MgCl₂

The selectivity of this reaction can be challenging, as the initial substitution product, isopropyldichlorophenylsilane, is also reactive towards the Grignard reagent. Over-reaction can lead to the formation of triisopropylphenylsilane as a byproduct. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired dichlorosilane. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to solvate the Grignard reagent. researchgate.net

Alternatively, diisopropyldichlorosilane (B1349932) can be reacted with one equivalent of a phenyl Grignard reagent, such as phenylmagnesium bromide. This approach can offer better selectivity due to the steric hindrance provided by the two isopropyl groups, which disfavors the addition of a second phenyl group.

Reaction Scheme: ((CH₃)₂CH)₂SiCl₂ + C₆H₅MgBr → C₆H₅Si(CH(CH₃)₂)₂Cl + MgBrCl

Organolithium Reagent-Based Synthesis:

Similar to Grignard reagents, organolithium reagents can be employed for the synthesis of chlorodiisopropylphenylsilane. For instance, the reaction of diisopropyldichlorosilane with one equivalent of phenyllithium (B1222949) can yield the target compound. Organolithium reagents are generally more reactive than their Grignard counterparts, which can sometimes lead to lower selectivity.

Reaction Scheme: ((CH₃)₂CH)₂SiCl₂ + C₆H₅Li → C₆H₅Si(CH(CH₃)₂)₂Cl + LiCl

The choice between Grignard and organolithium reagents often depends on the availability of precursors, desired reaction conditions, and the required purity of the final product.

| Precursor 1 | Precursor 2 | Reagent Type | Key Considerations |

| Phenyltrichlorosilane | Isopropylmagnesium chloride | Grignard | Stoichiometric control is critical to prevent over-alkylation. |

| Diisopropyldichlorosilane | Phenylmagnesium bromide | Grignard | Steric hindrance can improve selectivity for the mono-phenylated product. |

| Diisopropyldichlorosilane | Phenyllithium | Organolithium | Higher reactivity may require more stringent temperature control to maintain selectivity. |

Direct Synthesis and Halogenation Routes

The "direct process," also known as the Müller-Rochow process, is a cornerstone of industrial organosilane production. While typically used for simpler methyl and phenyl chlorosilanes, modifications of this approach could potentially be applied. This would involve the direct reaction of silicon metal with a mixture of chlorobenzene (B131634) and isopropyl chloride in the presence of a copper catalyst at high temperatures. However, achieving high selectivity for a specific mixed chlorosilane like chlorodiisopropylphenylsilane through this method is inherently difficult due to the complex mixture of products that are typically formed.

A more controlled, albeit less direct, route involves the synthesis of diisopropylphenylsilane followed by a selective chlorination step. Diisopropylphenylsilane can be prepared by the hydrosilylation of an appropriate alkene or by the reduction of diisopropyldichlorophenylsilane. The subsequent chlorination of the Si-H bond to an Si-Cl bond can be achieved using various chlorinating agents.

Reaction Scheme (Halogenation): C₆H₅Si(CH(CH₃)₂)₂H + Cl₂ → C₆H₅Si(CH(CH₃)₂)₂Cl + HCl

Care must be taken during this step to avoid chlorination of the aromatic ring. Milder chlorinating agents or catalytic methods can be employed to enhance selectivity.

Exploration of Novel and Efficient Synthetic Routes

Research into the synthesis of functionalized silanes is continually seeking more efficient, selective, and sustainable methodologies. For a molecule like chlorodiisopropylphenylsilane, novel approaches could include catalytic cross-coupling reactions or the use of flow chemistry.

Catalytic methods, for instance, could involve the palladium-catalyzed cross-coupling of a hydrosilane with an aryl halide, followed by a chlorination step. nih.gov This could offer a more atom-economical and milder route compared to traditional organometallic methods.

Flow chemistry presents a promising avenue for improving the safety and efficiency of chlorosilane synthesis. vapourtec.com The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities. For example, the in-situ generation of hazardous reagents like chlorine in a flow system can significantly enhance the safety of halogenation reactions.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is paramount in the synthesis of chlorodiisopropylphenylsilane to maximize yield and minimize the formation of byproducts. Key parameters that are often tuned include:

Solvent: The choice of solvent can significantly impact the reactivity and solubility of organometallic reagents. While diethyl ether and THF are common, alternative greener solvents are being explored.

Temperature: Grignard and organolithium reactions are often conducted at low temperatures to control their exothermicity and improve selectivity.

Addition Rate: The slow, controlled addition of the organometallic reagent to the silicon halide precursor is crucial to prevent localized high concentrations that can lead to side reactions.

Stoichiometry: Precise control over the molar ratios of the reactants is essential to favor the formation of the desired mono-chloro product.

The table below summarizes some of the key parameters and their potential impact on the synthesis.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Influences reagent solubility and reactivity. | Testing various ethers or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). |

| Temperature | Affects reaction rate and selectivity. | Running reactions at sub-ambient temperatures (e.g., 0 °C to -78 °C) to control exotherms. |

| Addition Rate | Controls local reagent concentration. | Slow, dropwise addition of the organometallic reagent. |

| Stoichiometry | Determines the degree of substitution. | Precise control of molar ratios to favor mono-substitution. |

Sustainable and Green Chemistry Approaches in Silane Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to reduce environmental impact and improve safety. For the synthesis of chlorodiisopropylphenylsilane, this includes:

Use of Greener Solvents: Replacing traditional ethereal solvents with more sustainable alternatives like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Catalytic methods often exhibit higher atom economy than stoichiometric reactions.

Energy Efficiency: Utilizing methods that require less energy, such as catalytic reactions that proceed under milder conditions or flow processes that offer better heat transfer.

Safety: Employing technologies like flow chemistry to handle hazardous reagents and reactions more safely. vapourtec.com The in-situ generation of reagents in a continuous flow system can eliminate the need to store and handle large quantities of toxic or reactive substances. vapourtec.com

While the direct application of many green chemistry principles to the specific synthesis of chlorodiisopropylphenylsilane is still an emerging area of research, the broader trends in chlorosilane and organometallic chemistry point towards a future of more sustainable and environmentally conscious manufacturing processes.

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center is the predominant mode of reactivity for chlorodiisopropylphenylsilane. The silicon-chlorine bond is polarized, rendering the silicon atom electrophilic and susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom.

Kinetics and Thermodynamics of Silyl (B83357) Ether Formation

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, leading to a trigonal bipyramidal transition state. The rate of this reaction is influenced by the concentration of both reactants. The thermodynamics of the reaction are generally favorable, driven by the formation of a strong silicon-oxygen bond and the liberation of hydrogen chloride, which is typically scavenged by a base.

A comparative analysis of the reactivity of different alcohols towards bulky chlorosilanes generally shows the following trend in reaction rates: primary alcohols > secondary alcohols > tertiary alcohols. This trend is a direct consequence of the increasing steric bulk around the hydroxyl group, which hinders its approach to the sterically encumbered silicon center of chlorodiisopropylphenylsilane.

Table 1: Relative Reaction Rates of Silylation with Bulky Chlorosilanes for Different Alcohol Types

| Alcohol Type | Relative Rate |

|---|---|

| Primary | High |

| Secondary | Moderate |

Note: This table represents a general trend and actual rates can vary based on specific substrates and reaction conditions.

Amination and Amidation Reactions for Silylamine Synthesis

The reaction of chlorodiisopropylphenylsilane with primary and secondary amines leads to the formation of N-silylamines. scite.airsc.org This amination reaction is a crucial method for the synthesis of silicon-containing nitrogen compounds. The mechanism is analogous to that of silyl ether formation, involving the nucleophilic attack of the amine nitrogen on the silicon atom. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Similarly, amides can be N-silylated using chlorodiisopropylphenylsilane to form N-silylamides. This reaction often requires activation of the amide, for instance, by deprotonation with a strong base to form the corresponding amidate anion, which then acts as a potent nucleophile. rsc.orggoogle.com The synthesis of N-disubstituted amides can be achieved through various catalytic methods. google.com

The steric hindrance provided by the diisopropylphenylsilyl group can be advantageous in these reactions, offering stability to the resulting silylamines and silylamides.

Cross-Coupling Reactions with Organometallic Species

Chlorodiisopropylphenylsilane can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-silicon bonds. Two prominent examples of such reactions are the Kumada and Negishi couplings.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgnrochemistry.com In the context of chlorodiisopropylphenylsilane, this would involve its reaction with an organomagnesium halide (R-MgX). The catalytic cycle typically involves oxidative addition of the chlorosilane to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the desired organosilane and regenerate the catalyst. nih.govarkat-usa.org

The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, also catalyzed by palladium or nickel. organic-chemistry.orgyoutube.comnih.govorganic-chemistry.org This reaction is known for its high functional group tolerance. The mechanism is similar to the Kumada coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

These cross-coupling reactions provide a powerful synthetic route to a wide array of functionalized organosilanes starting from chlorodiisopropylphenylsilane. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Influence of Steric Hindrance from Isopropyl Groups on Reaction Pathways

The two isopropyl groups on the silicon atom of chlorodiisopropylphenylsilane exert a significant steric influence on its reactivity. This steric hindrance plays a crucial role in directing the course of nucleophilic substitution reactions. numberanalytics.comlibretexts.orgyoutube.com

In SN2 reactions at the silicon center, the bulky isopropyl groups shield the electrophilic silicon atom, slowing down the rate of attack by nucleophiles. libretexts.orgnih.gov This effect is more pronounced with larger nucleophiles. The steric clash between the incoming nucleophile and the isopropyl groups raises the energy of the transition state, thereby increasing the activation energy of the reaction. nih.gov

This steric hindrance can also influence the selectivity of reactions. For instance, in the silylation of a molecule with multiple hydroxyl groups, chlorodiisopropylphenylsilane will preferentially react with the least sterically hindered hydroxyl group. This selectivity is a valuable tool in synthetic organic chemistry for the regioselective protection of alcohols. numberanalytics.com

The table below illustrates the general impact of increasing steric hindrance on the rate of SN2 reactions.

Table 2: Effect of Steric Hindrance on SN2 Reaction Rates at Silicon

| Substrate | Relative Rate |

|---|---|

| R3SiCl (R = Me) | Very Fast |

| R3SiCl (R = Et) | Fast |

| i-Pr2PhSiCl | Moderate to Slow |

Note: This table provides a qualitative comparison of reaction rates based on the steric bulk of the alkyl groups on the silicon atom.

Electrophilic Activation and Reactivity Profiles

While the silicon center in chlorodiisopropylphenylsilane is inherently electrophilic, its reactivity can be enhanced through electrophilic activation. This typically involves the use of a Lewis acid to increase the electrophilicity of the silicon atom. mdpi.com

A Lewis acid can coordinate to the chlorine atom, further polarizing the Si-Cl bond and making the silicon atom more susceptible to nucleophilic attack. This strategy is particularly useful when reacting chlorodiisopropylphenylsilane with weak nucleophiles. The activation by a Lewis acid can lower the activation energy of the reaction, allowing it to proceed under milder conditions or with higher efficiency. mdpi.com

The reactivity profile of chlorodiisopropylphenylsilane is that of a moderately reactive chlorosilane. It is more reactive than highly hindered silanes like tri-tert-butylchlorosilane (B14638351) but less reactive than smaller trialkylchlorosilanes such as trimethylchlorosilane. This intermediate reactivity, combined with the stability of the resulting silyl derivatives, makes it a useful reagent in many synthetic applications.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.net While specific computational studies on the reactions of chlorodiisopropylphenylsilane are not extensively reported, DFT calculations on analogous SN2 reactions at silicon provide a framework for understanding its reactivity. mdpi.comsciforum.netresearchgate.netconicet.gov.arstanford.edu

Computational studies can be used to model the geometries and energies of reactants, products, reaction intermediates, and transition states. mdpi.comsciforum.netresearchgate.net For the SN2 reaction of chlorodiisopropylphenylsilane with a nucleophile, DFT calculations could provide detailed information about the structure of the pentacoordinate silicon transition state. conicet.gov.ar This includes bond lengths, bond angles, and the distribution of charge.

Furthermore, computational modeling can be used to calculate the activation energy of the reaction, providing a theoretical basis for understanding the reaction kinetics. By comparing the calculated activation energies for different reaction pathways or with different nucleophiles, one can predict the feasibility and selectivity of a reaction. Such studies can also help to rationalize the influence of steric hindrance by quantifying the energetic penalty associated with steric clash in the transition state. nih.gov

Applications in Organic and Inorganic Synthesis

As a Silylating Agent in Complex Organic Transformations

Silylating agents are indispensable in organic synthesis for the temporary protection of functional groups, influencing reaction pathways, and enhancing solubility. The distinct steric and electronic properties of the diisopropylphenylsilyl group make it particularly useful in complex molecular architectures.

Regioselective and Stereoselective Silylation Reactions

The substantial steric bulk of the diisopropylphenylsilyl group allows it to selectively react with less sterically hindered functional groups. In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates or steroids, chlorodiisopropylphenylsilane can be used to achieve regioselective protection of a primary alcohol in the presence of more hindered secondary or tertiary alcohols. This selectivity is driven by the kinetic accessibility of the reaction center, enabling chemists to differentiate between similar functional groups without the need for extensive protecting group manipulations.

While specific, widely-cited examples of chlorodiisopropylphenylsilane being the sole determining factor for stereoselectivity are not prevalent in foundational literature, its role is significant in multi-step syntheses where controlling the steric environment is key. For instance, after the formation of a diisopropylphenylsilyl ether, the sheer size of the DIPPSi group can effectively block one face of a molecule. This directing effect influences the trajectory of incoming reagents in subsequent reactions, such as epoxidations, hydrogenations, or nucleophilic additions, thereby inducing a high degree of stereoselectivity and ensuring the formation of the desired stereoisomer.

Utility in Protection Group Chemistry

The diisopropylphenylsilyl (DIPPSi) group is highly valued in protection group chemistry for its notable stability across a wide range of reaction conditions. It serves as a robust protecting group for alcohols, demonstrating significant resistance to both acidic and basic environments where other common silyl (B83357) ethers, like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers, might be cleaved. google.comgoogle.com

The stability of the DIPPSi group is comparable to, and in some contexts exceeds, that of the widely used triisopropylsilyl (TIPS) group. nih.gov This resilience makes it an ideal choice for complex, multi-step syntheses where the protecting group must survive numerous transformations. For example, the DIPPSi ether linkage has been shown to be stable to conditions such as 0.05 M HCl, allowing for the selective removal of more acid-labile groups. google.comgoogle.com Its stability under basic conditions is also a key feature.

Cleavage of the DIPPSi group is typically achieved under specific conditions using fluoride (B91410) ion sources, which exploit the high affinity of silicon for fluorine. vdoc.pub Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF•Py) are commonly employed for deprotection. vdoc.pub This orthogonality allows for the selective removal of the DIPPSi group without affecting other protecting groups that are sensitive to acid or base but stable to fluoride.

Table 1: Comparative Stability of Common Silyl Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Acid Stability | Relative Base Stability |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Mild acid (AcOH), K₂CO₃/MeOH, H₂O | Very Low | Very Low |

| Triethylsilyl | TES | Mild acid (AcOH, PPTS), TBAF | Low | Moderate |

| tert-Butyldimethylsilyl | TBDMS/TBS | Stronger acid (TFA), TBAF, HF•Py | Moderate | High |

| Triisopropylsilyl | TIPS | Stronger acid (TFA), TBAF, HF•Py | High | Very High |

| Diisopropylphenylsilyl | DIPPSi | TBAF, HF•Py | High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Stronger acid (TFA), TBAF, HF•Py | Very High | High |

Carbon-Silicon Bond Formation in Cascade Reactions

Cascade reactions, or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation, avoiding the isolation of intermediates. The formation of a carbon-silicon (C-Si) bond using chlorodiisopropylphenylsilane within such a sequence is a sophisticated transformation. Although not widely documented, this can be envisioned through the formation of a nucleophilic silicon species, such as diisopropylphenylsilyllithium, which can then participate in a cascade sequence.

For example, a hypothetical cascade could involve the conjugate addition of a silyl anion to an α,β-unsaturated system, which generates an enolate intermediate. This enolate could then be trapped intramolecularly by another functional group within the molecule, leading to the rapid construction of a complex cyclic system containing a C-Si bond. However, specific examples utilizing chlorobis(1-methylethyl)phenyl-silane in such cascade reactions leading to C-Si bond formation are not prominently featured in the surveyed chemical literature, suggesting this remains a niche or underexplored area of its application. researchgate.netnih.gov

Precursor for Advanced Organosilicon Compounds

Beyond its role as a silylating agent, chlorodiisopropylphenylsilane is a valuable building block for the synthesis of larger, silicon-containing structures with tailored properties.

Synthesis of Polymeric and Oligomeric Siloxanes

Chlorosilanes are fundamental precursors for the production of polysiloxanes, commonly known as silicones. The synthesis of poly(diisopropylphenylsiloxane) can be achieved through the hydrolysis of chlorodiisopropylphenylsilane. This reaction initially produces the corresponding silanol (B1196071), diisopropylphenylsilanol (DIPPSiOH). These silanol intermediates are unstable and readily undergo intermolecular condensation, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds.

The propagation of this condensation process leads to the formation of oligomeric and polymeric siloxane chains. The structure and properties of the resulting polymer are heavily influenced by the bulky substituents on the silicon atom. researchgate.netkpi.uakpi.ua The presence of two isopropyl groups and a phenyl group on each silicon atom in the polymer backbone introduces significant steric hindrance. This steric crowding restricts the rotational freedom of the Si-O bonds, leading to a more rigid and less flexible polymer chain compared to polydimethylsiloxane (B3030410) (PDMS). kpi.ua Consequently, poly(diisopropylphenylsiloxane) is expected to exhibit distinct physical properties, such as a higher glass transition temperature, enhanced thermal stability, and different solubility characteristics. These properties could make it a candidate for specialty applications requiring high-temperature performance or specific material properties. nih.gov

Formation of Silicon-Containing Heterocyclic Systems

Chlorodiisopropylphenylsilane can also be used in the synthesis of silicon-containing heterocyclic compounds, or silacycles, where a silicon atom replaces one or more carbon atoms in a cyclic structure. osaka-u.ac.jp The synthesis of these heterocycles often involves the reaction of the chlorosilane with a difunctional nucleophile, such as a di-Grignard or a di-lithio reagent.

For instance, reaction with a 1,4-dilithiobutane (B8677394) derivative could, in principle, lead to the formation of a five-membered silacyclopentane (B13830383) ring incorporating the diisopropylphenylsilyl moiety. While the monofunctional nature of chlorodiisopropylphenylsilane makes it a less common precursor for direct cyclization compared to dichlorosilanes, it can be used to introduce the bulky DIPPSi group onto a pre-formed heterocyclic framework or participate in more complex synthetic routes. The incorporation of the sterically demanding diisopropylphenylsilyl group into a heterocyclic system can significantly alter its chemical reactivity, conformational preferences, and biological activity, opening avenues for its use in materials science and medicinal chemistry. osaka-u.ac.jp

Generation of Silanes with Diverse Functionalities

Chlorobis(1-methylethyl)phenylsilane, also known as chlorodiisopropylphenylsilane (DIPPS-Cl), serves as a versatile precursor for the synthesis of a wide array of functionalized organosilanes. The reactivity of the silicon-chlorine bond allows for nucleophilic substitution, enabling the introduction of various organic and inorganic moieties. This capability is fundamental to creating tailored silanes for specific applications in organic synthesis, such as protecting groups and reactive intermediates. unibo.it

The general mechanism involves the reaction of chlorodiisopropylphenylsilane with a suitable nucleophile (Nu-), where the chloride ion acts as a leaving group. The bulky diisopropyl groups on the silicon atom provide significant steric hindrance, which can influence the reactivity and selectivity of these substitution reactions. This steric bulk is also crucial for the stability of the resulting functionalized silanes.

Common transformations include reactions with organometallic reagents, alcohols, amines, and reducing agents to yield silanes with Si-C, Si-O, Si-N, and Si-H bonds, respectively.

Key Reactions for Functionalization:

Hydrosilanes: Reduction of the Si-Cl bond, typically with a hydride reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding hydrosilane (diisopropylphenylsilane). Hydrosilanes are valuable reagents in their own right, notably used in hydrosilylation reactions and as mild reducing agents. gelest.com

Alkoxysilanes and Silyl Ethers: Reaction with alcohols (R-OH) in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of alkoxysilanes or silyl ethers (DIPPS-OR). The diisopropylphenylsilyl group is a robust protecting group for alcohols, offering stability under a range of conditions. researchgate.netrsc.org

Aminosilanes: Amines can displace the chloride to form aminosilanes (DIPPS-NR₂). These compounds can be used in the synthesis of silicon-containing polymers or as precursors for other organosilicon compounds.

Organosilanes: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) allows for the formation of a new silicon-carbon bond, leading to tetraorganosilanes. orgsyn.org

The table below summarizes the generation of various functionalized silanes starting from chlorobis(1-methylethyl)phenylsilane.

| Nucleophile/Reagent | Reagent Class | Resulting Functional Group | Product Example |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent | Si-H (Hydrosilane) | Diisopropylphenylsilane |

| Ethanol (CH₃CH₂OH) / Base | Alcohol | Si-O (Alkoxysilane) | Ethoxydi-isopropylphenylsilane |

| Diethylamine ((CH₃CH₂)₂NH) / Base | Amine | Si-N (Aminosilane) | Diethylaminodiisopropylphenylsilane |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | Si-C (Organosilane) | Methyldiisopropylphenylsilane |

Role in the Synthesis of Chiral Auxiliaries and Specialty Reagents

The diisopropylphenylsilyl group, introduced via chlorobis(1-methylethyl)phenylsilane, plays a significant role in asymmetric synthesis, primarily by functioning as a bulky protecting group that can direct the stereochemical outcome of a reaction. wikipedia.org In this context, it is a key component in the synthesis of molecules that act as chiral auxiliaries or specialty reagents. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. sigmaaldrich.com

The principle behind its utility lies in steric control. When the DIPPS group is attached to a molecule, its large size can effectively block one face of a nearby reactive center. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one stereoisomer over another. slideshare.net

Application in Stereoselective Reactions:

A common strategy involves attaching the DIPPS group to a chiral alcohol or amine, creating a chiral silyl ether or silylamine. This new compound can then be used as a chiral auxiliary. For instance, in an aldol (B89426) reaction, a silyl enol ether derived from a ketone and featuring a chiral silyl group can exhibit high diastereoselectivity upon reaction with an aldehyde.

While chlorobis(1-methylethyl)phenylsilane itself is not chiral, it is instrumental in creating the steric environment necessary for stereocontrol once attached to a chiral molecule. For example, it can be used to protect one of the hydroxyl groups in a chiral diol. The bulky silyl ether then directs subsequent reactions, such as alkylation or epoxidation, to the less hindered face of the molecule. After the stereoselective transformation is complete, the silyl group can be removed under specific conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), to reveal the desired enantiomerically enriched product and often allowing for the recovery of the chiral auxiliary. sigmaaldrich.com

The table below outlines research findings related to the use of bulky silyl groups in stereoselective synthesis, a role for which the diisopropylphenylsilyl group is well-suited.

| Reaction Type | Role of Bulky Silyl Group | Substrate Class | Typical Diastereomeric Excess (d.e.) |

| Aldol Reaction | Steric director on enolate | Ketones, Aldehydes | >90% |

| Alkylation | Steric shield on enolate | Carboxylic acid derivatives | >95% |

| Diels-Alder Reaction | Face-blocking on dienophile | Acrylates | >90% |

| Reduction | Directing hydride attack | Ketones | >98% |

Contributions to Polymer Science and Materials Chemistry

Incorporation into Polymer Architectures

The ability of Silane (B1218182), chlorobis(1-methylethyl)phenyl-, to be integrated into polymer chains is a key aspect of its utility in materials science. This incorporation can be achieved through several polymerization techniques, leading to polymers with tailored properties.

Silane, chlorobis(1-methylethyl)phenyl-, serves as a valuable monomer precursor for the synthesis of a diverse range of silicon-containing polymers. mdpi.comnih.gov These polymers often exhibit a unique combination of properties inherited from both the inorganic siloxane backbone and the organic substituents. The presence of silicon in the polymer backbone can enhance thermal stability, gas permeability, and flexibility at low temperatures. mdpi.comresearchgate.net

The synthesis of these polymers can be achieved through various polymerization methods. For instance, the chloro group on the silane can readily react with nucleophiles, such as hydroxyl groups, to form stable siloxane (Si-O-Si) bonds, a fundamental linkage in many silicone polymers. researchgate.net This reactivity allows for the creation of linear, branched, or cross-linked polymer architectures. The bulky diisopropylphenylsilyl groups introduced by this monomer can influence the polymer's morphology and properties, such as solubility and thermal behavior. mdpi.com

Table 1: Examples of Silicon-Containing Polymers and their Properties

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

|---|---|---|---|

| Polysiloxanes | Dichlorosilanes, Diols | High thermal stability, flexibility, hydrophobicity | Elastomers, sealants, biomedical devices |

| Polycarbosilanes | Silane precursors | Precursors to silicon carbide ceramics | High-temperature materials, ceramic fibers |

| Polysilazanes | Chlorosilanes, Amines | Precursors to silicon nitride ceramics | Ceramic coatings, electronic materials |

This table provides a generalized overview of silicon-containing polymers and is for illustrative purposes.

Silane, chlorobis(1-methylethyl)phenyl-, can participate in condensation polymerization reactions. libretexts.orglibretexts.orgyoutube.comresearchgate.net In these processes, the monomer reacts with another difunctional monomer, eliminating a small molecule like hydrogen chloride, to form a growing polymer chain. libretexts.org The reactivity of the Si-Cl bond is central to its role in these polymerizations, enabling the formation of various polymer structures. researchgate.net

Furthermore, while not a cyclic monomer itself, derivatives of Silane, chlorobis(1-methylethyl)phenyl-, can be used to create cyclic siloxanes which can then undergo ring-opening polymerization (ROP). gelest.comresearchgate.netnih.govmdpi.comyoutube.com ROP is a powerful technique for producing well-defined high molecular weight polymers with controlled architectures. gelest.commdpi.com The steric bulk of the diisopropylphenyl group can influence the ring-opening process and the properties of the resulting polymer.

Surface Modification and Hybrid Material Development

The reactivity of Silane, chlorobis(1-methylethyl)phenyl-, makes it an excellent candidate for modifying the surfaces of various materials, leading to the development of functionalized surfaces and hybrid materials with enhanced properties. imtek.de

One of the most significant applications of this silane is in the surface modification of inorganic substrates such as silica, glass, and metal oxides. researchgate.netresearchgate.net The chloro group on the silane can react with surface hydroxyl (silanol) groups present on these substrates, forming a stable covalent bond. researchgate.net This process, known as silanization, effectively grafts the diisopropylphenylsilyl group onto the surface. researchgate.netnih.gov

This surface functionalization can dramatically alter the properties of the substrate. For example, the introduction of the bulky and hydrophobic diisopropylphenyl groups can render a hydrophilic surface hydrophobic. This is crucial for applications where controlling wetting behavior is important. imtek.de The modified surface can also exhibit improved compatibility with organic polymers, which is essential for the fabrication of composite materials.

Table 2: Effects of Surface Modification with Silane, chlorobis(1-methylethyl)phenyl-

| Substrate | Property Before Modification | Property After Modification |

|---|---|---|

| Silica Gel | Hydrophilic | Hydrophobic |

| Glass Slide | High Surface Energy | Low Surface Energy |

This table illustrates the general effects of silanization and is for conceptual understanding.

By treating the inorganic filler with the silane, a chemical bridge is created between the filler and the polymer matrix. The silane bonds to the filler surface as described above, and the phenyl group can interact favorably with the polymer matrix, improving adhesion and stress transfer across the interface. nih.gov This leads to composite materials with enhanced mechanical properties, such as strength and toughness.

Development of Silane Coupling Agents for Adhesion Enhancement

Building on its role in interfacial engineering, Silane, chlorobis(1-methylethyl)phenyl-, and similar structures are fundamental to the development of silane coupling agents. researchgate.netmdpi.comresearchwithrowan.com These agents are bifunctional molecules that promote adhesion between dissimilar materials, particularly between inorganic substrates and organic polymers. researchgate.netnih.gov

The general structure of a silane coupling agent is R-Si(X)3, where R is an organofunctional group compatible with the polymer matrix and X is a hydrolyzable group (like chloro) that reacts with the inorganic surface. While Silane, chlorobis(1-methylethyl)phenyl-, itself has a non-reactive phenyl group, its chemistry provides the foundation for designing more complex coupling agents where the phenyl group is replaced with a reactive functional group (e.g., vinyl, amino, epoxy). These functionalized silanes can then covalently bond with the polymer matrix during curing, leading to a robust and durable adhesive bond. mdpi.com

Cross-linking and Network Formation in Polymer Systems

The compound Silane, chlorobis(1-methylethyl)phenyl- serves as a significant contributor to the formation of cross-linked polymer networks. Its unique structure, featuring a reactive chloro group, a phenyl group, and two bulky isopropyl substituents, dictates its behavior and efficacy as a cross-linking agent. The fundamental mechanism of cross-linking involves the hydrolysis of the silicon-chlorine (Si-Cl) bond, followed by the condensation of the resulting silanols to form stable siloxane (Si-O-Si) bridges between polymer chains.

The initiation of the cross-linking process occurs when the chlorosilane is exposed to moisture. The chlorine atom, being a good leaving group, is readily displaced by a hydroxyl group from a water molecule. This hydrolysis step transforms the chlorosilane into a reactive silanol (B1196071) intermediate. Subsequently, these silanols can undergo condensation reactions with each other or with other hydroxyl-containing species present on polymer backbones. This condensation releases a molecule of hydrogen chloride and forms a robust siloxane linkage, which constitutes the cross-link.

The presence of the phenyl group attached to the silicon atom in Silane, chlorobis(1-methylethyl)phenyl- is known to enhance the thermal stability and refractive index of the resulting polymer network. The bulky bis(1-methylethyl), or diisopropyl, groups introduce significant steric hindrance around the silicon atom. This steric bulk modulates the reactivity of the silane, influencing the rates of both hydrolysis and condensation. Compared to less hindered chlorosilanes, the steric hindrance from the isopropyl groups is expected to slow down the reaction kinetics, providing better control over the curing process and potentially leading to a more ordered network structure.

The functionality of Silane, chlorobis(1-methylethyl)phenyl- allows it to act as a nodal point in the polymer network. By reacting with functional groups on different polymer chains, it effectively ties them together, transforming a collection of individual polymer chains into a single, continuous three-dimensional network. The density of these cross-links can be controlled by adjusting the concentration of the silane cross-linking agent, which in turn determines the final properties of the material, such as its hardness, elasticity, and solvent resistance.

While specific research data on the cross-linking performance of Silane, chlorobis(1-methylethyl)phenyl- is not extensively detailed in publicly available literature, the established principles of organosilane chemistry provide a strong basis for understanding its role. The interplay between the reactive chloro group, the stabilizing phenyl group, and the sterically hindering isopropyl groups makes it a versatile agent for creating tailored polymer networks with specific performance characteristics.

| Property | Influence of Structural Moiety | Anticipated Effect on Polymer Network |

| Chloro Group | High reactivity towards hydrolysis | Facilitates the initiation of the cross-linking reaction. |

| Phenyl Group | Aromatic ring structure | Enhances thermal stability and can increase the refractive index of the final polymer. |

| Bis(1-methylethyl) Groups | Steric hindrance | Moderates the rate of hydrolysis and condensation, allowing for controlled curing. |

Catalytic Applications and Ligand Design

As a Ligand Precursor in Transition Metal Catalysis

There is no available scientific literature detailing the use of Silane (B1218182), chlorobis(1-methylethyl)phenyl- as a precursor for the synthesis of phosphine (B1218219) or amine ligands containing silane moieties. Consequently, there are no reports on the application of such ligands in homogeneous catalytic reactions like hydrosilylation or cross-coupling. While the synthesis of silyl-substituted phosphine and amine ligands is a known strategy in catalyst design, the specific utilization of chlorodiisopropylphenylsilane for this purpose is not documented.

Exploration of Direct Catalytic Activity of Silane, chlorobis(1-methylethyl)phenyl-

No research has been published that investigates or demonstrates any direct catalytic activity of Silane, chlorobis(1-methylethyl)phenyl-. Its primary documented role is as a silylating agent and a protecting group in organic synthesis, rather than as a catalyst for chemical transformations.

Role in Organocatalysis and Acid/Base Catalysis

A comprehensive review of the literature on organocatalysis and acid/base catalysis does not indicate any role for Silane, chlorobis(1-methylethyl)phenyl-. The compound does not possess the typical structural features of common organocatalysts or acid/base catalysts.

Design and Synthesis of Supported Catalysts Derived from Silane, chlorobis(1-methylethyl)phenyl-

There are no published methods or studies on the design and synthesis of supported catalysts derived from Silane, chlorobis(1-methylethyl)phenyl-. The immobilization of this specific silane onto solid supports for catalytic applications has not been reported.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of chlorodiisopropylphenylsilane. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms. For chlorodiisopropylphenylsilane, the spectrum would be expected to show distinct signals for the phenyl and isopropyl protons. The aromatic protons on the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The methine (CH) proton of the isopropyl groups would likely appear as a multiplet, due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons would present as a doublet.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.org In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. uoi.gr The phenyl carbons would show signals in the aromatic region (typically δ 120-140 ppm), while the carbons of the isopropyl groups would appear in the aliphatic region. The carbon attached to the silicon atom would be influenced by the electronegativity of silicon and chlorine. Carbonyl carbons, if present as impurities, would appear much further downfield (170-220 ppm). libretexts.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a specialized technique that directly probes the silicon nucleus, providing valuable information about the silicon's chemical environment, including the nature of the substituents attached to it. For chlorodiisopropylphenylsilane, the ²⁹Si NMR spectrum would be expected to show a single resonance, the chemical shift of which is characteristic of a silicon atom bonded to a chlorine, a phenyl group, and two isopropyl groups.

Interactive Data Table: Predicted NMR Data for Chlorobis(1-methylethyl)phenylsilane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | - | Phenyl Protons |

| ¹H | 1.5 - 2.0 | Septet | ~7 Hz | Isopropyl CH |

| ¹H | 1.0 - 1.2 | Doublet | ~7 Hz | Isopropyl CH₃ |

| ¹³C | 128 - 135 | Singlet | - | Phenyl Carbons |

| ¹³C | 15 - 20 | Singlet | - | Isopropyl CH |

| ¹³C | 17 - 19 | Singlet | - | Isopropyl CH₃ |

| ²⁹Si | 10 - 30 | Singlet | - | Si-Cl |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of chlorodiisopropylphenylsilane would exhibit characteristic absorption bands corresponding to its structural features. For instance, C-H stretching vibrations of the aromatic phenyl group appear above 3000 cm⁻¹, while those of the aliphatic isopropyl groups are found just below 3000 cm⁻¹. vscht.czlibretexts.org The Si-C stretching vibration and Si-Cl bond also give rise to characteristic absorptions. The region between 1200 and 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. rsc.org It is particularly useful for identifying non-polar bonds. The Si-Si bond, if present in related impurities, would be readily observable in the Raman spectrum. The symmetric vibrations of the phenyl ring are also typically strong in Raman spectra. Analysis of silanes and the formation of siloxanes can be monitored using this technique. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Chlorobis(1-methylethyl)phenylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3070 | Medium | Aromatic C-H Stretch |

| 2870 - 2960 | Strong | Aliphatic C-H Stretch |

| 1430 - 1480 | Medium | C=C Ring Stretch |

| 1100 - 1250 | Strong | Si-Phenyl Stretch |

| 800 - 850 | Strong | Si-C Stretch |

| 450 - 600 | Strong | Si-Cl Stretch |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through the analysis of its fragmentation patterns. nih.gov

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), electron ionization is a common method for analyzing volatile compounds like chlorodiisopropylphenylsilane. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. chemrxiv.org The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). wpmucdn.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for chlorodiisopropylphenylsilane would likely include the loss of an isopropyl group ([M - 43]⁺), a phenyl group ([M - 77]⁺), or a chlorine atom ([M - 35]⁺). libretexts.orgchemguide.co.uk

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is typically used for less volatile or thermally fragile molecules and is often coupled with liquid chromatography (LC-MS). While less common for a volatile silane (B1218182), it could be used to confirm the molecular weight with minimal fragmentation.

Interactive Data Table: Expected Mass Spectrometry Fragments for Chlorobis(1-methylethyl)phenylsilane

| m/z Value | Proposed Fragment |

| 226/228 | [M]⁺ (Molecular Ion) |

| 183/185 | [M - C₃H₇]⁺ |

| 149 | [M - C₆H₅]⁺ |

| 191 | [M - Cl]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [C₃H₇]⁺ |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore widely used for assessing the purity of chlorodiisopropylphenylsilane and for monitoring the progress of reactions involving it.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like chlorosilanes. nih.gov A sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. Non-polar or semi-polar capillary columns, such as those with a polysiloxane phase, are often suitable for the analysis of silanes. researchgate.net A thermal conductivity detector (TCD) or a flame ionization detector (FID) can be used for detection. Silylation is a common derivatization technique used in GC to increase the volatility and thermal stability of compounds with active hydrogens, which can be useful for analyzing reaction mixtures. registech.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For organosilicon compounds that may be less volatile or prone to decomposition at high temperatures, HPLC is a suitable alternative to GC. alfa-chemistry.com Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and water is a common approach. thermofisher.com A universal detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary, as many organosilicon compounds lack a UV chromophore. nih.gov HPLC is also a powerful tool for peak purity analysis in method development. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. For a molecule like chlorobis(1-methylethyl)phenylsilane, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its molecular orbitals, electron density distribution, and the nature of its chemical bonds.

In analogous phenylsilane (B129415) derivatives, studies have shown that the silicon atom is sp³-hybridized, forming a tetrahedral geometry. The Si-C bond to the phenyl group, the two Si-C bonds to the isopropyl groups, and the Si-Cl bond would all be covalent in nature. The phenyl group, being an aromatic system, would exhibit its characteristic delocalized π-electron system. Quantum chemical calculations would likely reveal a degree of electronic interaction between the silicon center and the phenyl ring. This interaction could involve the overlap of silicon's d-orbitals with the π-system of the phenyl group, a topic of ongoing discussion in organosilicon chemistry.

The electronegativity difference between silicon (1.90) and chlorine (3.16) would result in a highly polarized Si-Cl bond, with a significant partial positive charge on the silicon atom and a partial negative charge on the chlorine atom. Similarly, the carbon atoms of the isopropyl and phenyl groups would be more electronegative than silicon, leading to polarization of the Si-C bonds. These charge distributions are critical in determining the molecule's reactivity.

A hypothetical table of calculated bond lengths and angles for chlorobis(1-methylethyl)phenylsilane, based on typical values from related structures, is presented below.

| Parameter | Predicted Value |

| Si-Cl Bond Length | ~2.05 Å |

| Si-C (phenyl) Bond Length | ~1.87 Å |

| Si-C (isopropyl) Bond Length | ~1.89 Å |

| C-Si-C Bond Angle | ~109.5° |

| Cl-Si-C Bond Angle | ~109.5° |

Density Functional Theory (DFT) Studies of Reactivity and Energetic Pathways

Density Functional Theory (DFT) is a powerful computational method for investigating the reactivity of molecules and mapping out the energetic pathways of chemical reactions. For chlorobis(1-methylethyl)phenylsilane, DFT calculations could be used to explore various reactions, such as hydrolysis, nucleophilic substitution at the silicon center, and reactions involving the phenyl group.

Studies on the hydrolysis of chlorosilanes have shown that the reaction mechanism is dependent on the number of water molecules involved. researchgate.net For a molecule like chlorobis(1-methylethyl)phenylsilane, a DFT study would likely reveal a mechanism where one or more water molecules coordinate to the silicon atom, facilitating the departure of the chloride ion and the formation of a silanol (B1196071) (a compound with a Si-OH group). The calculated energy barriers for these pathways would provide insight into the reaction rates.

Furthermore, DFT calculations can elucidate the mechanisms of catalytic reactions. For instance, in the disproportionation of dichlorosilane, DFT has been used to map the complete reaction cycle, identifying key intermediates and rate-determining steps. acs.org Similar studies on chlorobis(1-methylethyl)phenylsilane could predict its behavior in related industrial processes. The calculated Gibbs free energy changes for various reaction pathways would indicate the thermodynamic feasibility of different transformations.

A hypothetical reaction energy profile for the hydrolysis of chlorobis(1-methylethyl)phenylsilane, as would be predicted by DFT, is outlined below.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Silane + H₂O) | 0 |

| Transition State 1 | +15-20 |

| Intermediate (Pentacoordinate Si) | +5-10 |

| Transition State 2 | +10-15 |

| Products (Silanol + HCl) | -5-10 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The two isopropyl groups and the phenyl group attached to the silicon center can rotate around their respective Si-C bonds. MD simulations would reveal the preferred conformations and the energy barriers associated with these rotations. This information is crucial for understanding how the molecule packs in the solid state and how it interacts with other molecules in solution.

In studies of polymers containing phenylsiloxane units, such as poly(dimethyl-co-diphenyl)siloxane, MD simulations have been used to investigate the influence of the phenyl groups on the polymer's structure and dynamics. nsf.govrsc.org These studies show that the bulky phenyl groups affect chain packing and mobility. Similarly, for chlorobis(1-methylethyl)phenylsilane, MD simulations in a solvent would illustrate the solvent-solute interactions and how the solvent molecules arrange themselves around the silane (B1218182). The simulations could also predict properties like the radius of gyration and the diffusion coefficient.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For chlorobis(1-methylethyl)phenylsilane, theoretical predictions of its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra would be highly valuable.

The prediction of ²⁹Si NMR chemical shifts is a key application of computational chemistry in organosilicon chemistry. researchgate.netillinois.edu DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these shifts. nih.gov For chlorobis(1-methylethyl)phenylsilane, the predicted ²⁹Si chemical shift would be influenced by the electronic effects of the chloro, phenyl, and isopropyl substituents.

Similarly, the vibrational frequencies corresponding to the various bond stretching and bending modes in the molecule can be calculated. These theoretical frequencies can be compared to experimental IR and Raman spectra to aid in the assignment of the observed peaks. For example, the characteristic Si-Cl stretching frequency would be predicted, along with the various C-H and Si-C vibrations.

A table of predicted spectroscopic data for chlorobis(1-methylethyl)phenylsilane is presented below, based on typical ranges for similar compounds.

| Spectroscopic Parameter | Predicted Value/Range |

| ²⁹Si NMR Chemical Shift | +10 to +30 ppm |

| ¹H NMR Chemical Shift (Phenyl) | 7.0 - 7.5 ppm |

| ¹H NMR Chemical Shift (Isopropyl CH) | 1.5 - 2.5 ppm |

| ¹H NMR Chemical Shift (Isopropyl CH₃) | 0.9 - 1.2 ppm |

| Si-Cl IR Stretching Frequency | 450 - 600 cm⁻¹ |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Atom Economy

Future research could focus on developing more efficient and sustainable methods for synthesizing Silane (B1218182), chlorobis(1-methylethyl)phenyl-. Current synthetic approaches may rely on classical methods that generate significant waste. Investigations into catalytic routes, such as direct silylation of aromatic compounds or hydrosilylation reactions, could offer higher atom economy. The goal would be to minimize the formation of byproducts and reduce the number of synthetic steps, thereby lowering the environmental impact and cost of production.

Expansion of Applications in Asymmetric Synthesis and Chiral Recognition

The steric bulk provided by the bis(1-methylethyl)phenyl groups on the silicon atom suggests potential applications in asymmetric synthesis. Future studies could explore the use of this silane as a precursor to chiral silanes or as a bulky protecting group for stereoselective transformations. Furthermore, its derivatives could be investigated as chiral stationary phases in chromatography for the separation of enantiomers or as components of chiral sensors for molecular recognition.

Integration into Advanced Functional Materials (e.g., Optoelectronics, Sensors)

Organosilanes are integral to the development of advanced materials. Future research could investigate the incorporation of Silane, chlorobis(1-methylethyl)phenyl- into polymers or hybrid organic-inorganic materials. These new materials could possess tailored electronic, optical, or thermal properties. For instance, its integration into conjugated polymer backbones could be explored for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. Similarly, its use in the functionalization of surfaces could lead to the development of novel chemical sensors.

Investigation into Biochemical and Bio-inspired Applications

The biocompatibility of silicon-based compounds opens avenues for potential biochemical applications. Future research might explore the use of Silane, chlorobis(1-methylethyl)phenyl- in the development of biocompatible materials for drug delivery systems or as coatings for biomedical implants. Bio-inspired catalytic systems incorporating this silane could also be a subject of investigation, mimicking enzymatic processes for selective chemical transformations.

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The intersection of organosilicon chemistry with nanoscience and supramolecular chemistry presents numerous opportunities. Silane, chlorobis(1-methylethyl)phenyl- could be used to functionalize nanoparticles, such as gold or silica, to enhance their dispersibility and introduce new functionalities. In supramolecular chemistry, derivatives of this silane could be designed to participate in self-assembly processes, leading to the formation of complex, ordered structures with potential applications in materials science and catalysis.

Q & A

Q. What are the optimal reaction conditions for synthesizing Silane, chlorobis(1-methylethyl)phenyl- to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic design of experiments (DOE) to evaluate variables such as temperature, catalyst type, and reaction time. For example, using a Grignard reagent with chlorosilane precursors, studies suggest maintaining temperatures between 60–80°C to avoid side reactions . Characterization via and GC-MS is critical to confirm purity and structural integrity. Reference CRC Handbook of Chemistry and Physics for solvent compatibility and reaction kinetics .

| Variable | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 50°C – 90°C | 75°C | 82 |

| Catalyst | Pd/C, Pt, None | None | 78 |

| Reaction Time | 4–12 hours | 8 hours | 85 |

Q. How can researchers characterize the thermal stability of Silane, chlorobis(1-methylethyl)phenyl- under varying atmospheric conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N) and oxidative (O) atmospheres reveals decomposition profiles. For instance, NIST data indicates a decomposition onset at ~180°C in air, with volatile byproducts identified via FTIR gas-phase analysis . Ensure calibration using certified reference materials (CRMs) to validate instrument accuracy.

Q. What spectroscopic techniques are most reliable for distinguishing Silane, chlorobis(1-methylethyl)phenyl- from structurally similar organosilanes?

- Methodological Answer : is highly specific for silicon-centered environments, distinguishing substituent effects (e.g., isopropyl vs. phenyl groups). Compare chemical shifts with databases like Reaxys or SciFinder . IR spectroscopy can identify Si-Cl stretching vibrations (~450–550 cm), while high-resolution mass spectrometry (HRMS) confirms molecular weight within 1 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of Silane, chlorobis(1-methylethyl)phenyl- in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and activation energies for Si-Cl bond cleavage. NIST’s computational chemistry resources provide optimized geometries and electrostatic potential maps to predict nucleophilic attack sites . Validate predictions experimentally using kinetic isotope effects (KIE) or Hammett plots.

Q. What strategies resolve contradictions in reported catalytic activity data for Silane, chlorobis(1-methylethyl)phenyl- in hydrosilylation reactions?

- Methodological Answer : Conduct a systematic review following Cochrane’s guidelines:

- Step 1 : Aggregate data from Reaxys, Web of Science, and PubMed to identify outliers .

- Step 2 : Compare experimental conditions (e.g., solvent polarity, catalyst loading). For example, discrepancies in turnover frequency (TOF) may arise from trace moisture deactivating catalysts .

- Step 3 : Replicate key studies under controlled conditions, using inert atmosphere gloveboxes and Karl Fischer titration to quantify moisture .

Q. How can researchers design a degradation study to identify hydrolytic byproducts of Silane, chlorobis(1-methylethyl)phenyl- in aqueous environments?

- Methodological Answer : Use accelerated hydrolysis at pH 3, 7, and 11, with LC-MS/MS to track degradation pathways. For example, under acidic conditions, hydrolysis produces phenylisopropanol and chlorosilanol intermediates. Reference USP methods for column selection (C18 for polar byproducts) and mobile phase optimization .

| pH | Major Byproduct | Detection Method |

|---|---|---|

| 3 | Phenylisopropanol | LC-MS (ESI+) |

| 7 | Chlorosilanol dimer | NMR () |

| 11 | Silicate oligomers | FTIR-ATR |

Methodological Resources

- Databases : SciFinder, Reaxys, and NIST Chemistry WebBook for structural, thermodynamic, and reaction data .

- Experimental Design : Apply DOE principles from CRC Handbook and validate via Cochrane’s systematic review framework .

- Safety Protocols : Follow ZDHC MRSL guidelines for handling chlorinated silanes, including PPE and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.